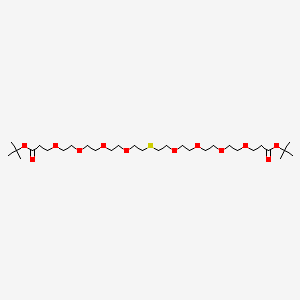
Propargyl-PEG4-S-PEG4-Propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG4-S-PEG4-Propargyl is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry" . The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a versatile tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG4-S-PEG4-Propargyl typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-efficiency reactors and purification systems is crucial to meet the quality standards required for biomedical applications .
化学反応の分析
Types of Reactions
Propargyl-PEG4-S-PEG4-Propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valuable in bioconjugation and material science .
Common Reagents and Conditions
The key reagents for the CuAAC reaction include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .
Major Products
The major products of the CuAAC reaction involving this compound are triazole-linked compounds. These products are stable and can be used in various applications, including drug delivery systems and biomolecular labeling .
科学的研究の応用
Propargyl-PEG4-S-PEG4-Propargyl has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for Propargyl-PEG4-S-PEG4-Propargyl involves its participation in click chemistry reactions. The propargyl groups react with azide groups to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis . The PEG spacer enhances solubility and biocompatibility, facilitating its use in various biomedical applications .
類似化合物との比較
Propargyl-PEG4-S-PEG4-Propargyl is unique due to its dual propargyl groups and PEG spacer. Similar compounds include:
Propargyl-PEG4-S-PEG4-Acid: Contains a terminal carboxylic acid group instead of a second propargyl group.
Propargyl-PEG4-S-PEG4-Amine: Features a terminal amine group, offering alternative reactivity for bioconjugation.
Compared to these compounds, this compound offers greater versatility in click chemistry applications due to its dual propargyl groups .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWYVRGWJPDTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














